![molecular formula C25H22O2S2 B15165550 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- CAS No. 329739-67-5](/img/structure/B15165550.png)
1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- is a synthetic organic compound known for its diverse biological activities. This compound is part of the broader class of 1,4-pentadien-3-one derivatives, which have been studied for their antiviral, antibacterial, and anticancer properties .
Méthodes De Préparation
The synthesis of 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- typically involves the reaction of p-hydroxybenzaldehyde with acetone in the presence of hydrochloric acid gas to form 1,4-pentadien-3-one-1,5-bis(p-hydroxyphenyl). This intermediate is then reacted with acryloyl chloride in ethyl methyl ketone at 0°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1,4-Pentadien-3-one derivatives, including 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, are common.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives and reduced forms
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, thereby inhibiting the virus’s ability to infect host cells . In cancer cells, it induces cell cycle arrest and apoptosis through the modulation of various signaling pathways .
Comparaison Avec Des Composés Similaires
1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- can be compared to other 1,4-pentadien-3-one derivatives such as those containing a 1,3,4-thiadiazole moiety or a substituted pyrazole subunit. These similar compounds also exhibit antiviral and anticancer activities but differ in their specific molecular targets and potency
Propriétés
Numéro CAS |
329739-67-5 |
|---|---|
Formule moléculaire |
C25H22O2S2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
1,1-bis(benzylsulfanyl)-5-(3-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C25H22O2S2/c26-23-13-7-12-20(16-23)14-15-24(27)17-25(28-18-21-8-3-1-4-9-21)29-19-22-10-5-2-6-11-22/h1-17,26H,18-19H2 |
Clé InChI |
RYLTUIXJPMXPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=CC(=O)C=CC2=CC(=CC=C2)O)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


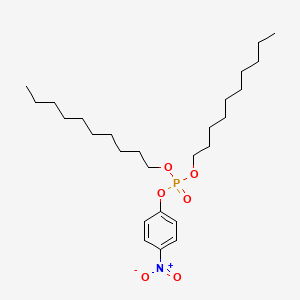

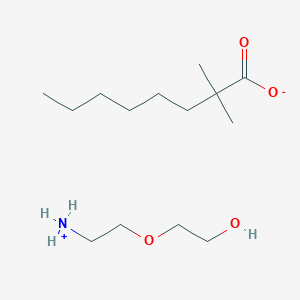
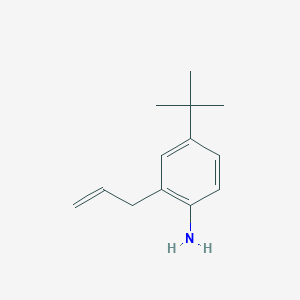
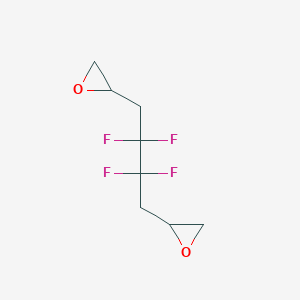
![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
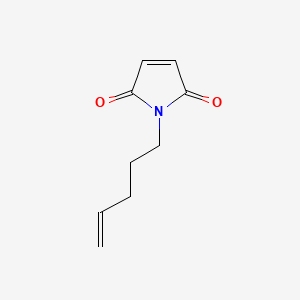
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)
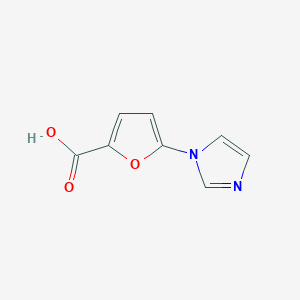
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)
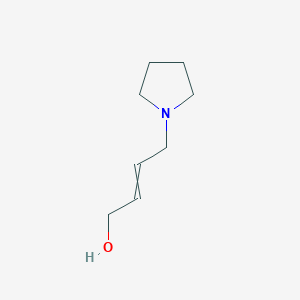
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
